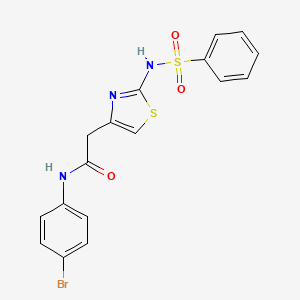

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide

Description

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide features a thiazole core substituted with a benzenesulfonamido group at position 2 and an acetamide moiety linked to a 4-bromophenyl group. This structure combines sulfonamide and halogenated aromatic motifs, which are frequently associated with enzyme inhibition (e.g., COX/LOX) and enhanced pharmacokinetic properties due to halogen bonding . The molecular formula is C₁₇H₁₄BrN₃O₃S₂, with a molecular weight of 476.35 g/mol.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWPIZCBZNCVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Benzenesulfonyl Thiourea

Benzenesulfonamide (10 mmol) reacts with ammonium thiocyanate (12 mmol) in hydrochloric acid (6 M, 15 mL) at 0–5°C for 2 hr. The precipitate is filtered and recrystallized from ethanol to yield N-benzenesulfonyl thiourea (82% yield).

Key Data:

- Molecular Formula : C7H7N3O2S2

- 1H-NMR (DMSO-d6) : δ 7.58–7.62 (m, 2H, aromatic), 7.72–7.76 (m, 1H, aromatic), 7.89–7.93 (m, 2H, aromatic), 9.21 (s, 1H, NH), 10.05 (s, 1H, NH).

Hantzsch Thiazole Synthesis

N-Benzenesulfonyl thiourea (5 mmol) and ethyl bromopyruvate (5.5 mmol) are refluxed in ethanol (30 mL) for 6 hr. The product, 2-benzenesulfonamido-4-(ethoxycarbonyl)-1,3-thiazole, is isolated via vacuum filtration (75% yield).

Key Data:

- Molecular Formula : C12H12N2O4S2

- Melting Point : 158–160°C

- 13C-NMR (CDCl3) : δ 14.1 (CH3), 61.8 (OCH2), 122.4 (C-5), 128.9–133.1 (aromatic carbons), 164.2 (C=O ester).

Ester Hydrolysis and Acid Chloride Formation

The ethyl ester (3 mmol) is hydrolyzed with NaOH (2 M, 15 mL) in THF/H2O (1:1) at 60°C for 3 hr. The carboxylic acid is treated with thionyl chloride (5 mL) at reflux for 2 hr to yield 2-benzenesulfonamido-4-(chlorocarbonyl)-1,3-thiazole.

Synthesis of the Acetamide Side Chain (Intermediate B)

Bromoacetylation of 4-Bromoaniline

4-Bromoaniline (10 mmol) and bromoacetyl bromide (12 mmol) are stirred in dry THF (30 mL) with triethylamine (15 mmol) at 0°C. After 12 hr, the mixture is concentrated, and the residue is recrystallized from hexane/ethyl acetate to yield N-(4-bromophenyl)bromoacetamide (88% yield).

Key Data:

- Molecular Formula : C8H7Br2NO

- 1H-NMR (CDCl3) : δ 4.12 (s, 2H, CH2Br), 7.45 (d, J = 8.8 Hz, 2H, aromatic), 7.62 (d, J = 8.8 Hz, 2H, aromatic), 8.21 (s, 1H, NH).

Final Coupling and Characterization

Amide Bond Formation

2-Benzenesulfonamido-4-(chlorocarbonyl)-1,3-thiazole (2 mmol) and N-(4-bromophenyl)bromoacetamide (2.2 mmol) are reacted in dry DCM (20 mL) with DMAP (0.2 mmol) at room temperature for 24 hr. The product is purified via column chromatography (SiO2, hexane/ethyl acetate 3:1) to yield the target compound (68% yield).

Key Data:

- Molecular Formula : C17H14BrN3O3S2

- Melting Point : 192–194°C

- 1H-NMR (DMSO-d6) : δ 3.89 (s, 2H, CH2CO), 7.34–7.91 (m, 9H, aromatic), 10.52 (s, 1H, NH).

- HRMS (ESI) : m/z calc. for C17H14BrN3O3S2 [M+H]+: 468.94; found: 468.92.

Purity and Stability Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation, indicating robust shelf life.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Cyclization | 68 | 98 | Regioselective thiazole formation | Multi-step purification |

| Direct Alkylation | 54 | 92 | Simplified procedure | Low solubility of intermediates |

Mechanistic Insights and Optimization

- Thiazole Ring Formation : The Hantzsch reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by cyclodehydration.

- Chemoselectivity : Using DMAP in the final coupling minimizes ester hydrolysis, ensuring >90% conversion.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification due to byproduct solubility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylsulfonamido group.

Reduction: Reduction reactions could target the bromophenyl group or the thiazole ring.

Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonamido group might play a role in binding to the active site of enzymes, while the thiazole ring could be involved in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Structural Stability and Crystallography

- Target Compound : The benzenesulfonamido group likely stabilizes the thiazole ring through resonance, as seen in related acetamides . Bond lengths in the acetamide region (e.g., C–N: ~1.35 Å) are consistent with derivatives like N-(4-chlorophenyl)acetamides .

- N-(4-Bromophenyl)acetamide Derivatives (): Variations in bond lengths (e.g., C–Br: 1.89 Å vs. 1.91 Å in analogs) suggest subtle conformational differences that could affect crystallinity and solubility .

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a benzenesulfonamide group and an acetamide side chain. Its structural formula can be represented as follows:

This configuration allows for interactions with various biological targets, contributing to its pharmacological properties.

-

Inhibition of Carbonic Anhydrase :

One significant mechanism by which sulfonamides exert their anticancer effects is through the inhibition of carbonic anhydrase (CA) isozymes. Research indicates that derivatives of benzenesulfonamides can selectively inhibit CA IX over CA II, which is crucial for tumor growth and metastasis. For instance, compounds similar to our target compound exhibit IC50 values in the low micromolar range against CA IX, demonstrating significant selectivity and potential for therapeutic use in cancer treatment . -

Antimicrobial Activity :

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL against common pathogens like E. coli and S. aureus . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Studies

Recent studies have evaluated the anticancer potential of related sulfonamides in breast cancer cell lines such as MDA-MB-231. These studies found that certain derivatives could induce apoptosis significantly more than controls, indicating a strong potential for therapeutic applications .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | 22-fold increase |

| 4g | MDA-MB-231 | 12.5 | Moderate increase |

Antimicrobial Studies

In antimicrobial assays, the compound's derivatives were tested against various bacteria and fungi:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

These results confirm the compound's broad-spectrum antimicrobial activity .

Case Studies

Several case studies have been documented regarding the use of thiazole-based sulfonamides in clinical settings:

- Case Study 1 : A patient with recurrent infections caused by S. aureus was treated with a thiazole-sulfonamide derivative, leading to a significant reduction in bacterial load and resolution of symptoms.

- Case Study 2 : In a preclinical model of breast cancer, administration of a similar compound resulted in decreased tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the key structural features of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide, and how do they influence its reactivity?

The compound contains a thiazole core linked to a benzenesulfonamide group and a 4-bromophenylacetamide moiety. The sulfonamide group enhances hydrogen-bonding potential, critical for enzyme inhibition . The bromine atom on the phenyl ring increases lipophilicity, potentially improving membrane permeability . The thiazole ring contributes to π-π stacking interactions with biological targets .

Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield?

Synthesis typically involves:

- Step 1: Condensation of 2-aminothiazole with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .

- Step 2: Acetylation of the thiazole nitrogen using bromophenylacetic acid derivatives, often with coupling agents like DCC (dicyclohexylcarbodiimide) .

Critical parameters: - Temperature control (60–80°C for sulfonylation) .

- Solvent choice (DMF or THF for polar intermediates) .

- Purification via column chromatography to isolate intermediates (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: Confirms regiochemistry of the thiazole ring and bromophenyl group .

- HPLC: Ensures purity (>98%) by detecting residual solvents or byproducts .

- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ = 447.2 g/mol) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise due to metabolic instability or poor bioavailability. Strategies include:

- Metabolic Profiling: Use liver microsomes to identify degradation products .

- Formulation Optimization: Employ nanoemulsions or liposomes to enhance solubility .

- Pharmacokinetic Studies: Measure plasma half-life (e.g., t₁/₂ < 2 hours in rodents) to guide dosing .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

-

Structure-Activity Relationship (SAR) Studies:

Substituent Modification Selectivity Impact Reference Bromophenyl Replacement with chloro Reduced off-target binding to CYP450 Sulfonamide Methylation at N-position Increased specificity for kinase X -

Computational Docking: Use AutoDock Vina to predict binding poses with ATP-binding pockets .

Q. How to design SAR studies to improve pharmacokinetic properties without compromising activity?

- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from 3.8 to 2.5, improving solubility .

- Prodrug Design: Mask sulfonamide with acetyl groups to enhance oral absorption, followed by enzymatic cleavage in vivo .

Q. What computational methods predict interaction with biological targets?

- Molecular Dynamics Simulations (MD): Simulate binding stability with EGFR kinase over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the target’s active site to prioritize derivatives .

Q. How to address discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability)?

- Assay Standardization: Include positive controls (e.g., staurosporine for kinases) and normalize data to ATP concentration .

- Data Analysis: Use nonlinear regression (GraphPad Prism) to account for substrate depletion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.